Methyl 3-amino-2-hydroxy-3-methylbutanoate
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Overview
Description
Methyl 3-amino-2-hydroxy-3-methylbutanoate: is an organic compound with the molecular formula C6H13NO3. It is a derivative of butanoic acid and contains both amino and hydroxyl functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amino Acid Derivation: One common method involves the derivation from amino acids. For instance, starting from 3-amino-2-hydroxy-3-methylbutanoic acid, esterification can be performed using methanol in the presence of an acid catalyst to yield methyl 3-amino-2-hydroxy-3-methylbutanoate.
Direct Synthesis: Another method involves the direct synthesis from 3-methyl-2-oxobutanoic acid through reductive amination followed by esterification.
Industrial Production Methods: Industrial production often employs continuous flow reactors to maintain optimal reaction conditions and yield. The use of catalysts such as sulfuric acid or hydrochloric acid is common to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-amino-2-hydroxy-3-methylbutanoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the compound into various alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like halides, hydroxides.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted amino derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Methyl 3-amino-2-hydroxy-3-methylbutanoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand enzyme-substrate interactions and metabolic pathways involving amino acids and their derivatives.
Medicine:
Drug Development: It serves as a precursor in the synthesis of various drugs, particularly those targeting metabolic disorders and neurological conditions.
Industry:
Polymer Production: The compound is used in the production of specialized polymers and resins, which have applications in coatings, adhesives, and sealants.
Mechanism of Action
Molecular Targets and Pathways: Methyl 3-amino-2-hydroxy-3-methylbutanoate exerts its effects primarily through interactions with enzymes involved in amino acid metabolism. It can act as a substrate or inhibitor, modulating the activity of these enzymes and influencing metabolic pathways.
Comparison with Similar Compounds
Methyl 2-hydroxy-3-methylbutanoate: Similar in structure but lacks the amino group, making it less versatile in certain reactions.
3-amino-2-hydroxy-3-methylbutanoic acid: The non-esterified form, which has different solubility and reactivity properties.
Uniqueness: Methyl 3-amino-2-hydroxy-3-methylbutanoate is unique due to the presence of both amino and hydroxyl groups, allowing it to participate in a wide range of chemical reactions. Its esterified form also enhances its solubility in organic solvents, making it more suitable for certain industrial applications.
Properties
Molecular Formula |
C6H13NO3 |
---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
methyl 3-amino-2-hydroxy-3-methylbutanoate |
InChI |
InChI=1S/C6H13NO3/c1-6(2,7)4(8)5(9)10-3/h4,8H,7H2,1-3H3 |
InChI Key |
UXTOSTBISWJLFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C(=O)OC)O)N |
Origin of Product |
United States |
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